3-chloro-4-phenyl-4H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-4-phenyl-4H-1,2,4-triazole is a unique heterocyclic compound with a molecular weight of 179.61 . It is a solid substance that is stored in an inert atmosphere at temperatures between 2-8°C .
Synthesis Analysis
The synthesis of 1,2,4-triazole-containing scaffolds, such as 3-chloro-4-phenyl-4H-1,2,4-triazole, has been a subject of interest in pharmaceutical chemistry . A review article highlights the latest strategies for the synthesis of these scaffolds using 3-amino-1,2,4-triazole . The 3-amino-1,2,4-triazole acts as an effective mono- or bi-nucleophile in controlled multidirectional reactions that lead to the synthesis of a variety of heterocycles .Molecular Structure Analysis
The molecular structure of 3-chloro-4-phenyl-4H-1,2,4-triazole is represented by the linear formula C8H6ClN3 . It exists in three tautomeric forms: 3-chloro-1H-1,2,4-triazole, 3-chloro-4H-1,2,4-triazole, and 5-chloro-1H-1,2,4-triazole . The stability order of these tautomers is 3-chloro-1H-1,2,4-triazole > 5-chloro-1H-1,2,4-triazole > 3-chloro-4H-1,2,4-triazole according to physical and theoretical studies .Chemical Reactions Analysis
1,2,4-Triazoles, including 3-chloro-4-phenyl-4H-1,2,4-triazole, are known to participate in various chemical reactions . They operate as main pharmacophores through hydrogen-bonding and dipole interactions with biological receptors .Physical And Chemical Properties Analysis
3-Chloro-4-phenyl-4H-1,2,4-triazole is a solid substance with a molecular weight of 179.61 . It is stored in an inert atmosphere at temperatures between 2-8°C .Scientific Research Applications
Oxidation Reagent in Organic Synthesis
4-(p-Chloro)phenyl-1,2,4-triazole-3,5-dione has been utilized as an effective oxidizing agent for the oxidation of 1,3,5-trisubstituted pyrazolines to their corresponding pyrazoles under mild conditions, offering moderate to good yields at room temperature (Zolfigol et al., 2006).
Antimicrobial Activity
The synthesis and evaluation of several 1,2,4-triazole derivatives have shown significant antibacterial activity. For instance, derivatives like 3-(4'-nitrophenyl)-4-(4"-chloro benzamido)-5-substituted phenyl)-4H-1,2,4-triazoles have demonstrated notable antibacterial effects (Roy et al., 2005).
Material Science and Corrosion Inhibition
1,2,4-Triazole derivatives have been explored for corrosion inhibition purposes. Research on 4H-1,2,4-triazole derivatives like 3,5-diphenyl-4H-1,2,4-triazole (DHT) and 3,5-bis(4-pyridyl)-4H-1,2,4-triazole (4-PHT) has shown their effectiveness in protecting mild steel against corrosion in hydrochloric acid solutions (Bentiss et al., 2007).
Synthesis of Heterocyclic Compounds
The compound has been utilized as a precursor in the synthesis of novel heterocyclic compounds. For example, thermal cyclization of 3-R-5-chloro-1,2,4-triazoles has led to the synthesis of tris[1,2,4]triazolo[1,3,5]triazines, a new class of heterocycles with potential applications in pharmaceuticals and materials science (Tartakovsky et al., 2005).
Safety And Hazards
The safety information for 3-chloro-4-phenyl-4H-1,2,4-triazole indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more .
properties
IUPAC Name |
3-chloro-4-phenyl-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3/c9-8-11-10-6-12(8)7-4-2-1-3-5-7/h1-6H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCAKFKUQZIHWAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=NN=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-4-phenyl-4H-1,2,4-triazole | |
CAS RN |
90002-02-1 |
Source
|
Record name | 3-chloro-4-phenyl-4H-1,2,4-triazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.